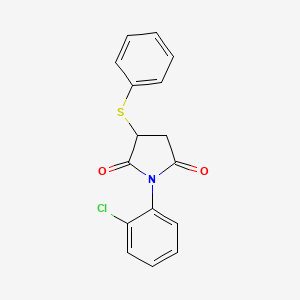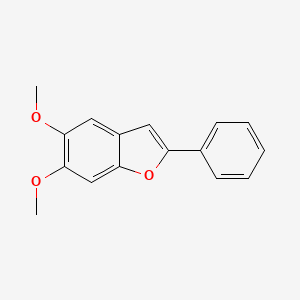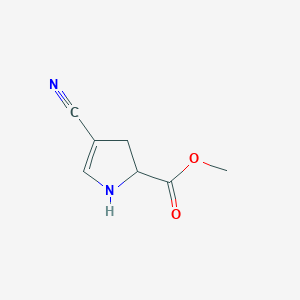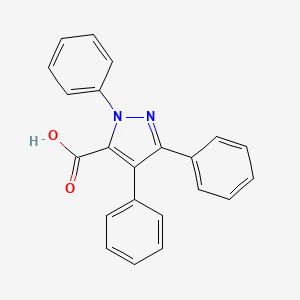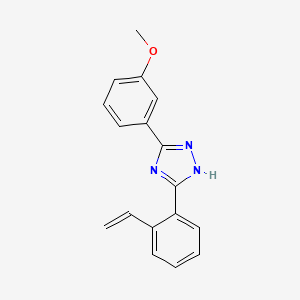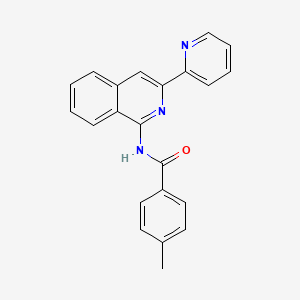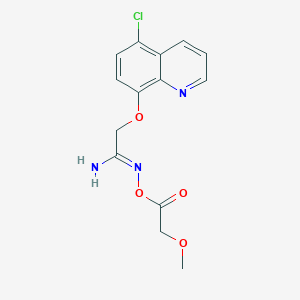![molecular formula C32H23N2O6P B12886090 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate): is a complex organic compound that features a unique structure incorporating phosphorus, oxygen, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) typically involves multiple steps. One common method includes the reaction of 1,4-phthalaldehyde with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in a suitable solvent like dioxane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry due to its phosphorus content.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) exerts its effects involves interactions with various molecular targets. The phosphorus-oxygen bond plays a crucial role in its flame-retardant properties by promoting char formation and inhibiting combustion . Additionally, the aromatic rings can interact with biological molecules, potentially leading to bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)methyl]succinic acid
- 10-(9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-2-methylbutanedicarboxylic acid
Uniqueness
Compared to similar compounds, 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) stands out due to its unique combination of aromatic rings and phosphorus-oxygen bonds. This structure imparts enhanced thermal stability and flame retardancy, making it particularly valuable in materials science and industrial applications.
Properties
Molecular Formula |
C32H23N2O6P |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
[4-(4-aminobenzoyl)oxy-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C32H23N2O6P/c33-22-13-9-20(10-14-22)31(35)38-24-17-18-28(39-32(36)21-11-15-23(34)16-12-21)30(19-24)41(37)29-8-4-2-6-26(29)25-5-1-3-7-27(25)40-41/h1-19H,33-34H2 |
InChI Key |
KPBGXIFKPCXZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


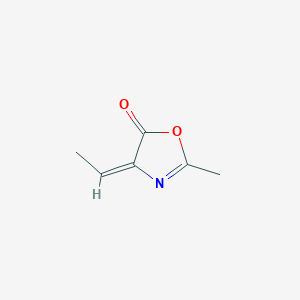
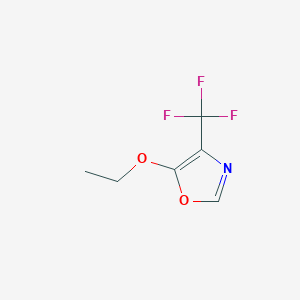
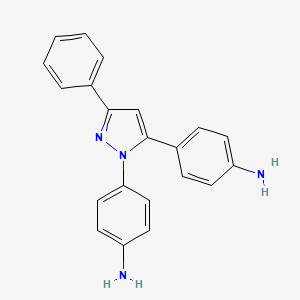
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
